Didehydroconicol

Description

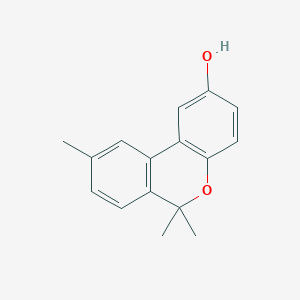

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

6,6,9-trimethylbenzo[c]chromen-2-ol |

InChI |

InChI=1S/C16H16O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h4-9,17H,1-3H3 |

InChI Key |

AXYGIQAHRDDHJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(OC3=C2C=C(C=C3)O)(C)C |

Synonyms |

didehydroconicol |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Chemistry of Didehydroconicol

Proposed Biogenesis and Enzymatic Mechanisms

The biosynthesis of meroterpenoids is a multi-step process that typically involves the synthesis of an aromatic precursor, its subsequent prenylation, and a series of transformative cyclization and oxidation reactions. nih.govrsc.org These enzymatic transformations are responsible for the vast structural diversity observed in this class of molecules. beilstein-journals.org

The molecular structure of Didehydroconicol strongly suggests its origin from two primary metabolic precursors: an aromatic core derived from p-Hydroxybenzoic Acid (PHBA) and a C10 isoprenoid unit, geranyl pyrophosphate (GPP) .

p-Hydroxybenzoic Acid (PHBA): PHBA is a common metabolic intermediate in bacteria, fungi, and plants. In many microorganisms, it is produced from chorismate, a key branch-point metabolite in the shikimate pathway. nih.govnih.gov An enzyme known as chorismate pyruvate-lyase catalyzes the direct conversion of chorismate to PHBA and pyruvate. nih.gov This establishes a direct link between primary metabolism and the entry point for specialized secondary metabolite biosynthesis.

Prenyl Units: The ten-carbon side chain of this compound is characteristic of a geranyl unit. In biosynthesis, this is supplied in its activated form, geranyl pyrophosphate (GPP). GPP is formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which are responsible for the synthesis of the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The initial key step in the proposed biogenesis is the prenylation of the PHBA core. This reaction is catalyzed by a prenyltransferase (PT), likely a member of the UbiA superfamily, which is known for attaching isoprenoid chains to aromatic acceptors. nih.gov Specifically, a 4-hydroxybenzoate (B8730719) geranyltransferase would catalyze the condensation of GPP onto the aromatic ring of PHBA to form 3-geranyl-4-hydroxybenzoate. wikipedia.org

| Precursor | Origin Pathway | Role in this compound Biosynthesis |

|---|---|---|

| p-Hydroxybenzoic Acid (PHBA) | Shikimate Pathway | Forms the aromatic hydroquinone (B1673460) core of the molecule. nih.gov |

| Geranyl Pyrophosphate (GPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway | Provides the C10 terpenoid side chain. nih.gov |

Following the crucial prenylation step, the linear intermediate, 3-geranyl-4-hydroxybenzoate, undergoes a series of enzymatic modifications to yield the final this compound structure. These transformations are primarily oxidative cyclization events that form the characteristic chromene ring system. nih.gov

The proposed sequence involves:

Oxidative Cyclization: The formation of the heterocyclic ring is a key transformation. This type of reaction is often catalyzed by FAD-dependent monooxygenases or cytochrome P450 enzymes, which can activate molecular oxygen to perform complex rearrangements. nih.govnih.gov The enzyme would facilitate an intramolecular attack from the phenolic hydroxyl group onto one of the double bonds of the geranyl side chain, likely after an initial epoxidation of the terpene unit. nih.gov This cascade creates the fused ring structure.

Dehydrogenation: The name "didehydro-" suggests the presence of an additional double bond compared to a related compound, likely conicol (B1194416) or epiconicol. researchgate.net This final unsaturation is likely introduced via a dehydrogenation reaction, catalyzed by a dehydrogenase or oxidase, which completes the synthesis of the benzo[c]chromene core.

| Transformation Step | Proposed Enzyme Class | Description |

|---|---|---|

| Prenylation | Prenyltransferase (e.g., UbiA family) | Attachment of geranyl pyrophosphate to p-hydroxybenzoic acid. nih.gov |

| Oxidative Cyclization | Monooxygenase (e.g., P450) or FAD-dependent Oxidase | Formation of the chromene ring system through an intramolecular cyclization cascade. nih.gov |

| Dehydrogenation | Dehydrogenase/Oxidase | Introduction of a double bond to form the final didehydro- structure. |

Origin from Common Metabolic Precursors (e.g., p-Hydroxybenzoic Acid, Prenyl Units)

Comparative Biosynthetic Analyses with Related Meroterpenoids and Chromenes

The proposed biosynthetic pathway for this compound shares fundamental strategies with those established for other meroterpenoids and chromene-containing natural products, though with distinct variations.

Comparison with Fungal and Bacterial Meroterpenoids: Many fungal meroterpenoids, such as andrastin A and terretonin, originate from 3,5-dimethylorsellinic acid (DMOA) rather than PHBA. rsc.org However, the subsequent steps of prenylation, epoxidation, and cyclization are common themes. nih.govrsc.org For instance, in the biosynthesis of pyripyropene A, a polyketide-derived core is prenylated with a farnesyl group, which then undergoes epoxidation and a complex cyclization catalyzed by a transmembrane meroterpenoid cyclase. nih.gov

Bacterial meroterpenoid biosynthesis can exhibit different ordering of these steps. In the formation of the bacterial meroterpenoid atolypene A, research has revealed a sequence of epoxidation, followed by prenylation, and then cyclization, which diverges from the more typical fungal pathway of prenylation first. rsc.org Similarly, the biosynthesis of phenalinolactones in bacteria involves the prenylation of a precursor with GGPP, followed by epoxidation and then cyclization. nih.gov This highlights the modularity and evolutionary diversity of these pathways.

Comparison with Crinipellins and other Chromenes: The biosynthesis of crinipellins, a group of complex tetraquinane diterpenes, also starts from GGPP but involves a series of intricate cationic cyclizations to build the core skeleton, which is then decorated by various oxidases. nih.gov While structurally different from this compound, the reliance on terpene cyclases and subsequent oxidative modifications represents a shared biochemical logic. nih.govorganic-chemistry.org The formation of the chromene ring itself is a common motif in natural products. For example, the synthesis of flavones and flavanones can proceed through an oxidative cyclization of a chalcone (B49325) intermediate, catalyzed by palladium(II) in synthetic chemistry, mimicking the action of cyclases in nature. rsc.org

This comparative analysis places the biosynthesis of this compound within a well-understood framework of natural product chemistry, where a limited set of precursor molecules and reaction types are combined in unique ways to generate vast structural and functional diversity.

Total Synthesis and Synthetic Methodologies of Didehydroconicol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is recursively broken down into simpler, commercially available starting materials. This process involves "disconnections," which are the reverse of known chemical reactions, at strategic bonds within the target structure.

For Didehydroconicol, two primary retrosynthetic disconnections guide the majority of synthetic plans:

C(sp²)–C(sp²) Bond Disconnection : The central biphenyl (B1667301) unit is a key structural motif. A logical disconnection is the C-C bond joining the two aromatic rings. This disconnection leads back to two separate aryl precursors. This strategy naturally suggests a cross-coupling reaction, most notably the Suzuki-Miyaura cross-coupling, as the corresponding forward reaction to form the biphenyl core.

C–O Bond Disconnection : The second key feature is the dibenzo[b,d]pyran-6-one (lactone) ring system. A disconnection of the aryl ether bond (C-O) in the pyranone ring points towards a cyclization reaction as the key ring-forming step. This could be an intramolecular etherification or a related process. Alternatively, disconnection of the ester bond within the lactone suggests a final lactonization step from a corresponding hydroxy-carboxylic acid precursor.

These fundamental disconnections give rise to several convergent synthetic strategies, where different fragments of the molecule are prepared separately and then joined together near the end of the synthesis.

**3.2. Diverse Synthetic Routes and Key Reaction Sequences

Building on the retrosynthetic framework, several distinct and innovative synthetic routes to this compound have been developed. These routes often leverage powerful transition metal-catalyzed reactions to achieve high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of this compound, providing a reliable method for constructing the central biphenyl scaffold. researchgate.netx-mol.net This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron compound (like a boronic acid) with an organohalide. researchgate.net

In one prominent approach, the synthesis commences with the Suzuki coupling of an ortho-bromo benzylic alcohol with an appropriate arylboronic acid. researchgate.net This reaction, catalyzed by a palladium complex, efficiently assembles the two aromatic rings, embedding the necessary functionality for subsequent cyclization steps. The mild conditions and high functional group tolerance of the Suzuki reaction make it ideal for use with complex substrates. researchgate.net

Another strategy employs a biphenylboronic acid directly as a key intermediate, which already contains the pre-formed biphenyl unit. sioc-journal.cn This approach shifts the focus of the Suzuki reaction to other parts of the synthesis or relies on it for the initial construction of the biphenylboronic acid itself.

The formation of the lactone ring is a critical step in constructing the 6H-dibenzo[b,d]pyran-6-one core. A noteworthy method to achieve this is through a palladium-catalyzed carbon monoxide (CO) insertion reaction. sioc-journal.cn Carbonylation reactions are powerful tools in organic synthesis for introducing carbonyl groups into molecules. sioc-journal.cn

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While it is a staple in the synthesis of many complex cyclic natural products, its application in published total syntheses of this compound itself is not prominently documented. However, a bioinspired intramolecular hetero-Diels-Alder reaction has been used as a key step to create a common tricyclic phenol (B47542) intermediate, which was then used to synthesize other Ganoderma meroterpenoids related to this compound. researchgate.net In a separate synthesis of (+)-didehydroconicol, an intramolecular Diels-Alder reaction was used to construct the core of a related compound, but the final steps to this compound proceeded through a different pathway involving a Wolff-Kishner reaction after a domino Michael reaction sequence. semanticscholar.org

An alternative and concise strategy for forming the ether linkage of the dibenzopyranone core involves a dehydrogenative cyclization. This type of reaction forms a new bond by removing two hydrogen atoms, often facilitated by a metal catalyst and an oxidant.

A concise, two-step synthesis of this compound utilizes this approach effectively. researchgate.net The synthesis begins with a Suzuki coupling to form a 2-aryl benzylic alcohol. This intermediate is then subjected to an N-Iodosuccinimide (NIS)-mediated dehydrogenative cycloetherification. researchgate.net This palladium-catalyzed step achieves the C-O ring closure, directly yielding the 6H-benzo[c]chromene skeleton of this compound. researchgate.net This method avoids the need for pre-functionalized starting materials for the cyclization, making the route highly efficient.

To improve synthetic efficiency, reduce waste, and save time, chemists often design one-pot or cascade reactions, where multiple chemical transformations occur in a single reaction vessel without isolating intermediates. wikipedia.orgbeilstein-journals.org

In the context of this compound synthesis, a domino Michael reaction has been employed as a key cascade sequence. semanticscholar.orgresearchgate.net The synthesis of (+)-didehydroconicol was achieved via a route where the crucial step involved a domino Michael reaction that, after several transformations including hydrolysis, β-elimination of a nitro group, and aromatization, produced an aromatic aldehyde. semanticscholar.org This aldehyde was then converted to (+)-didehydroconicol via a Wolff-Kishner reaction. semanticscholar.org Cascade reactions like this enable the rapid assembly of complex polycyclic structures from simpler starting materials. wikipedia.org

The principle of one-pot synthesis is also demonstrated in related procedures, such as the sequential one-pot process for synthesizing quaternary carbon-bearing fluorenes, which involves a Suzuki coupling followed by a Lewis acid-promoted intramolecular cyclization without intermediate workup. researchgate.net Such strategies highlight the drive towards more streamlined and sustainable chemical synthesis.

Data Tables

Table 1: Comparison of Selected Synthetic Strategies for this compound

| Key Strategy | Core Reactions | Reported Steps (Total) | Reported Yield (Overall) | Reference |

| Biphenylboronic Acid Route | Suzuki Coupling, CO Insertion | 7 | 23% | sioc-journal.cn |

| Dehydrogenative Cyclization | Suzuki Coupling, Dehydrogenative Cycloetherification | 2 | Not Specified | researchgate.net |

| Domino Reaction Route | Domino Michael Reaction , Wolff-Kishner Reaction | Multiple Steps | Not Specified | semanticscholar.org |

Table 2: Key Reactions and Reagents in this compound Synthesis

| Reaction Type | Purpose | Typical Reagents/Catalysts |

| Suzuki Cross-Coupling | Biphenyl unit construction | Pd catalyst (e.g., Pd(OAc)₂), Base, Arylboronic acid, Aryl halide |

| Carbonyl Insertion | Lactone formation | Carbon Monoxide (CO), Pd catalyst |

| Dehydrogenative Cycloetherification | C-O ether bond formation | Pd catalyst, N-Iodosuccinimide (NIS) |

| Domino/Cascade Reaction | Rapid construction of core structure | Organocatalysts, various substrates |

Structural Elucidation and Advanced Analytical Characterization of Didehydroconicol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation of organic molecules, and it was central to establishing the structure of didehydroconicol. acs.orgnih.govacs.org The process involved a suite of both one-dimensional and two-dimensional NMR experiments to piece together the molecule's intricate framework. acs.orgacs.orgacs.org

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial and fundamental data for structure determination. weebly.com The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin splitting), and the number of protons in each environment (integration). emerypharma.com For this compound, analysis of the ¹H NMR spectrum would have identified signals corresponding to aromatic protons, olefinic protons, and aliphatic protons, including those from methyl groups. acs.org

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the total carbons in the molecule. weebly.com The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic), which is crucial for identifying the core structural motifs of this compound. nih.gov While the precise chemical shift and coupling constant data are detailed in the primary literature, the tables below outline the types of signals observed for this compound. researchgate.net

Table 1: General ¹H NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are reported in the primary literature. nih.govresearchgate.net)

| Signal Type | General Chemical Shift Range (ppm) | Multiplicity | Inferred Structural Unit |

|---|---|---|---|

| Aromatic Protons | 6.0 - 8.5 | Singlet, Doublet, etc. | Substituted benzene (B151609) rings |

| Olefinic Proton | 4.5 - 6.5 | Multiplet | C=C double bond in the cyclohexene (B86901) ring |

| Methine Protons | 2.0 - 4.0 | Multiplet | Aliphatic CH groups |

| Methylene Protons | 1.0 - 2.5 | Multiplet | Aliphatic CH₂ groups |

Table 2: General ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) are reported in the primary literature. nih.govresearchgate.net)

| Signal Type | General Chemical Shift Range (ppm) | Inferred Structural Unit |

|---|---|---|

| Aromatic/Olefinic Carbons | 100 - 150 | Carbons of the aromatic and cyclohexene rings |

| Oxygenated Aromatic Carbons | 140 - 160 | Aromatic carbons bonded to oxygen |

| Aliphatic Methine Carbons | 25 - 60 | CH carbons in the terpene moiety |

| Aliphatic Methylene Carbons | 20 - 40 | CH₂ carbons in the terpene moiety |

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. weebly.comnih.gov For this compound, a combination of 2D techniques was essential for assembling the complete structure. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). emerypharma.com Analysis of the DQF-COSY spectrum of this compound allowed for the construction of spin systems, such as tracing the connectivity within the substituted methylcyclohexene ring. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. scielo.br This is a critical step that unambiguously links the proton and carbon skeletons of the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. scielo.br For this compound, HMBC correlations would have been used to connect the hydroquinone (B1673460) portion to the terpenoid moiety and to establish the final ring closure in the tricyclic structure. acs.orgacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY data is vital for determining the relative stereochemistry of the molecule, such as the spatial relationship between substituents on the stereocenters of the cyclohexene ring.

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure and relative stereochemistry of this compound were successfully determined. acs.orgacs.org

Unidimensional NMR (1H, 13C) Data Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique used to determine the precise mass of a molecule with very high accuracy. acs.org This precision allows for the unambiguous calculation of the molecular formula, which is a fundamental piece of information in structure elucidation. The structure of this compound was determined in part through the use of mass spectrometry. acs.orgacs.org The molecular formula was established by HRMS, providing the exact count of carbon, hydrogen, and oxygen atoms, which is necessary to account for all atoms and degrees of unsaturation observed in the NMR spectra. acs.orgacs.org Additionally, Electron Ionization Mass Spectrometry (EI-MS) on a synthesized sample of this compound showed a molecular ion peak (m/z) of 240, consistent with its proposed structure. researchgate.net

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography is an analytical method that provides the most definitive proof of a molecule's three-dimensional structure and absolute configuration by determining the precise spatial arrangement of atoms in a crystal. The technique involves diffracting X-rays off a single, high-quality crystal of the compound. While this method is considered the gold standard for structural determination, its application depends on the ability to grow suitable crystals, which can be a significant challenge.

In the case of this compound, its structure was elucidated and established through the comprehensive use of NMR spectroscopy and mass spectrometry. acs.orgacs.org The available scientific literature does not indicate that X-ray crystallography was used to analyze the structure of this compound itself. Its structure was proposed and confirmed based on the detailed interpretation of spectroscopic data and its relationship to co-isolated compounds. acs.orgacs.org

Advanced Chromatographic Techniques in Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are indispensable for the isolation of pure natural products from complex biological extracts and for the purification of compounds from synthetic reaction mixtures. weebly.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for both the analysis and purification of small molecules due to its high resolution and efficiency.

The isolation and purification of this compound have been accomplished using various chromatographic methods. In its initial discovery from the ascidian Aplidium aff. densum, a series of chromatographic steps were employed to separate it from other co-occurring meroterpenes. acs.org When this compound was isolated from the heartwood of Cordia glazioviana, its purification was achieved using semi-preparative HPLC on a C18 column with a water-acetonitrile solvent gradient. acs.org In this separation, this compound (referred to as compound 7 in the study) was reported to have a retention time of 13.2 minutes. acs.org Furthermore, following its chemical synthesis, this compound was purified by column chromatography on silica (B1680970) gel using a heptane (B126788)/ethyl acetate (B1210297) solvent system. researchgate.net These examples highlight the critical role of chromatography in obtaining pure samples of this compound for subsequent structural analysis and biological testing.

Research on Structural Analogues and Mechanistic Investigations in Model Systems Non Clinical

Design and Synthesis of Didehydroconicol Analogues and Derivatives

The synthesis of this compound and its analogues has been a subject of scientific inquiry to enable further biological evaluation and to understand the roles of specific structural features. Researchers have successfully synthesized this compound and its methoxylated derivative, O-methylthis compound. nih.gov

One synthetic approach involves the chemical modification of related natural products. nih.gov For instance, the methoxy (B1213986) derivative of this compound, O-methylthis compound (compound 4b in some literature), was prepared from a precursor compound (3b ) to yield a colorless oil. nih.gov This synthesis allows for the direct comparison of biological activity between the natural phenolic compound and its methoxylated analogue.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Assays

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are responsible for its biological effects. For this compound, these studies have primarily focused on the impact of the phenolic group and the terpenoid structure on its activity in non-human biological systems.

A critical structural feature of this compound is its phenolic hydroxyl group. Research has demonstrated that this group is crucial for its biological activity. nih.gov To investigate its importance, a methoxylated analogue, O-methylthis compound, was synthesized where the phenolic hydroxyl was replaced by a methoxy group. nih.gov

Subsequent testing revealed that this chemical modification led to a complete loss of both antibacterial activity and antiproliferative activity against sea urchin eggs. nih.gov This finding strongly highlights the essential role of the free phenolic group at the C-4 position for the bioactivity of this class of meroterpenes. nih.gov The substitution renders the compound inactive, indicating that the hydrogen-bonding capability or the acidic nature of the phenol (B47542) is vital for its interaction with biological targets. nih.gov

| Compound | Modification | Activity on Sea Urchin Eggs (P. lividus) | Antibacterial Activity (M. luteus) |

|---|---|---|---|

| This compound | Phenolic OH group | Active (IC50 = 11.30 μM) nih.govmdpi.com | Weakly Active (MIC = 0.5 mM) nih.govmdpi.com |

| O-methylthis compound | Methoxy group | Inactive nih.govmdpi.com | Inactive nih.gov |

This compound is a meroterpenoid, characterized by a structure of mixed biogenesis that combines a hydroquinone (B1673460) portion with a terpenoid unit. nih.gov In the case of this compound, the original geranyl chain of its precursor undergoes cyclization to form a distinctive menthane-type structure. researchgate.net

Impact of Functional Group Modifications (e.g., Phenolic vs. Methoxy) on Activity

Mechanistic Investigations in Model Organisms and Cellular Systems (Non-Human)

To understand how this compound exerts its biological effects, researchers have studied its mechanisms of action in non-human model organisms and cellular systems, focusing on its antifouling and antimitotic properties.

Marine organisms have developed chemical defenses to prevent fouling by other organisms like bacteria and barnacles. researchgate.net this compound, isolated from the ascidian Aplidium aff. densum, has been investigated as a potential natural antifouling agent. nih.govresearchgate.net

Its activity against bacterial growth has been tested on both Gram-positive and Gram-negative bacteria. This compound was found to be inactive against the Gram-negative bacterium Escherichia coli. mdpi.com However, it exhibited weak activity against the Gram-positive bacterium Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 0.5 mM. nih.govmdpi.com This suggests a selective, albeit modest, antibacterial action. In broader antifouling screens, this compound was among several meroterpenoids investigated for their potential to inhibit the settlement of barnacles, a key process in marine biofouling. nih.gov

| Organism | Assay | Result for this compound |

|---|---|---|

| Micrococcus luteus (Gram-positive bacterium) | Bacterial Growth Inhibition | Weakly Active (MIC = 0.5 mM) nih.govmdpi.com |

| Escherichia coli (Gram-negative bacterium) | Bacterial Growth Inhibition | Inactive nih.govmdpi.com |

| Barnacle (Amphibalanus amphitrite) | Settlement Inhibition | Investigated as potential antifoulant nih.gov |

The sea urchin embryo is a well-established model for studying cell division (mitosis) and for screening compounds with antimitotic potential. researchgate.netnih.gov this compound has demonstrated antiproliferative activity by inhibiting the cell division of sea urchin eggs. nih.govmdpi.com

Specifically, in assays using eggs from the sea urchin Paracentrotus lividus, this compound inhibited cell division with a 50% inhibitory concentration (IC₅₀) of 11.30 μM. nih.govmdpi.com Interestingly, its activity showed some species-specificity, as it was found to be inactive against the eggs of another sea urchin, Sphaerechinus granularis. nih.govmdpi.com While the precise molecular target of this compound was not fully elucidated, studies on the related compound Methoxyconidiol showed that it acts by disrupting the mitotic spindle assembly, which leads to an arrest of the cell cycle. nih.govmdpi.com This suggests that this compound may share a similar mechanism of interfering with microtubule dynamics, a hallmark of many antimitotic agents. researchgate.net

Computational and Theoretical Chemistry Studies of Didehydroconicol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of Didehydroconicol. wikipedia.orgarxiv.org DFT methods balance computational cost and accuracy, making them suitable for studying large organic molecules. wikipedia.orgresearchgate.net By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties. researchgate.net

These calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into the molecule's chemical reactivity. Furthermore, DFT can be used to calculate the energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) extends these capabilities to predict electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the energies of electronic transitions between orbitals, TD-DFT can help assign the absorption bands observed in experimental spectra. nih.gov Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. mdpi.commdpi.com These spectroscopic predictions are valuable for confirming the structure of this compound and understanding how its structure relates to its spectroscopic signatures.

Table 1: Examples of Properties Calculated for this compound using DFT

| Property Calculated | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. nih.gov |

| Electron Density Distribution | Identifies electron-rich and electron-poor regions, indicating potential sites for chemical reactions. |

| HOMO-LUMO Energies | Provides insights into electronic transitions and chemical reactivity. |

| Spectroscopic Data (UV-Vis, IR) | Predicts absorption and vibrational frequencies to aid in experimental characterization. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netvalencelabs.com By numerically solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility and intermolecular interactions of this compound. nih.gov These simulations can be performed under various conditions, such as different temperatures and in the presence of solvent molecules, to mimic experimental environments. valencelabs.comnih.gov

Conformational analysis through MD simulations reveals the different shapes (conformers) that this compound can adopt and the energetic barriers between them. nih.gov This is particularly important for flexible molecules, as the biological activity can be dependent on a specific conformation. nih.gov The simulations generate trajectories that show how the molecule moves and changes shape, allowing for the identification of stable and transient conformations. valencelabs.com

MD simulations also provide valuable information about how this compound interacts with other molecules, such as water or biological macromolecules. biorxiv.org By analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), it is possible to understand how the compound behaves in a biological context and how it might bind to a protein or other target. nih.gov

Table 2: Information Obtainable from Molecular Dynamics Simulations of this compound

| Information Type | Details |

| Conformational Flexibility | Identification of accessible conformations and the transitions between them. nih.gov |

| Solvent Interactions | Analysis of how the molecule interacts with surrounding solvent molecules. nih.gov |

| Intermolecular Forces | Characterization of hydrogen bonds and other non-covalent interactions with other molecules. |

| Binding Dynamics | Simulation of the process of this compound binding to a target molecule. nih.gov |

In Silico Prediction of Biosynthetic Pathways and Enzyme Substrate Interactions

Computational approaches, often referred to as in silico methods, are increasingly used to predict the biosynthetic pathways of natural products like this compound. jmicrobiol.or.kr Genome mining tools such as antiSMASH and PRISM can analyze the genome of the producing organism to identify biosynthetic gene clusters (BGCs). actinobase.orgmdpi.com These BGCs contain the genes that encode the enzymes responsible for synthesizing the natural product. By analyzing the types of enzymes present in the cluster, researchers can make predictions about the chemical structure of the final product. jmicrobiol.or.krnih.gov

Once a putative biosynthetic pathway is identified, computational methods can be used to study the interactions between the enzymes and their substrates. nih.gov Molecular docking and machine learning models can predict how a substrate binds to the active site of an enzyme. nih.govmit.edu These predictions can help to elucidate the specific chemical reactions catalyzed by each enzyme in the pathway. frontiersin.org Machine learning approaches, in particular, can be trained on large datasets of known enzyme-substrate interactions to predict new ones with increasing accuracy. nih.govmit.edu

Table 3: Computational Tools for Biosynthetic Pathway Prediction

| Tool/Method | Application |

| antiSMASH / PRISM | Identifies biosynthetic gene clusters in genomic data. actinobase.orgmdpi.com |

| Molecular Docking | Predicts the binding mode of a substrate in an enzyme's active site. nih.gov |

| Machine Learning | Predicts enzyme-substrate interactions based on known data. mit.edumit.edu |

| Homology Modeling | Creates a 3D model of an enzyme based on the structure of a related protein. frontiersin.org |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human outcomes)

Chemoinformatics applies computational methods to solve chemical problems, and one of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. protoqsar.comneovarsity.org QSAR models are mathematical equations that relate the chemical structure of a compound to its biological or chemical activity. protoqsar.com These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find a correlation between these descriptors and the measured activity. protoqsar.comimtm.cz

For this compound, QSAR models could be developed to predict various properties without the need for extensive laboratory testing. For example, a QSAR model could predict its potential to inhibit the growth of a particular microorganism based on its structural features. The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties), selecting the most relevant descriptors, building the mathematical model, and validating its predictive power. frontiersin.org

Table 4: Steps in Developing a QSAR Model for this compound

| Step | Description |

| Data Collection | Assembling a set of molecules with measured activity data relevant to the property of interest. |

| Descriptor Calculation | Generating numerical values that represent the physicochemical properties of the molecules. protoqsar.com |

| Model Building | Using statistical or machine learning methods to create a mathematical relationship between descriptors and activity. imtm.cz |

| Model Validation | Testing the model's ability to accurately predict the activity of compounds not used in its development. frontiersin.org |

Future Research Directions and Broader Academic Implications

Development of More Efficient and Sustainable Synthetic Methodologies

While total synthesis of didehydroconicol has been achieved, future efforts will likely focus on developing more efficient and environmentally benign synthetic routes. researchgate.net Green chemistry principles, such as the use of catalytic reactions, renewable feedstocks, and safer solvents, are becoming increasingly important in organic synthesis. ijsetpub.comnumberanalytics.com

Key areas for development include:

Catalysis: The exploration of novel catalysts, including enzymatic and inorganic catalysts, could lead to reactions with higher selectivity and reduced energy consumption. ijsetpub.com Biocatalysis, using enzymes or whole cells, offers the potential for synthesis under mild conditions. numberanalytics.com

Flow Chemistry: Continuous flow processes offer improved control over reaction parameters, leading to reduced waste and enhanced safety compared to traditional batch methods. numberanalytics.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product is a core tenet of green chemistry. numberanalytics.com

A recent approach to synthesizing the core 6H-benzo[c]chromene structure of this compound involved a visible-light-induced photoredox catalysis, showcasing a practical and efficient method. researchgate.net Another concise method utilized a two-step sequence involving a palladium-catalyzed Suzuki coupling and an NIS-mediated dehydrogenative cyclization. researchgate.net Further research into these and other modern synthetic strategies will be crucial for making this compound and its analogs more accessible for extensive biological evaluation.

Exploration of Novel Biosynthetic Enzymes and Pathways

Understanding the natural production of this compound within its source organism is a fundamental research goal. The biosynthesis of natural products often involves a series of enzymatic reactions that assemble complex molecules from simpler precursors. mdpi.comresearchgate.net Investigating these pathways can provide valuable insights for several reasons:

Enzyme Discovery: Identifying the specific enzymes responsible for constructing the this compound scaffold could reveal novel biocatalysts with potential applications in organic synthesis. nih.gov

Pathway Engineering: Once the biosynthetic pathway is elucidated, it may be possible to engineer microorganisms to produce this compound or novel analogs through metabolic engineering. nih.gov

Understanding Natural Roles: Knowledge of the biosynthetic pathway can shed light on the ecological function of the compound for the producing organism.

The general biosynthesis of complex natural products can occur through various routes, including nonribosomal peptide synthetase (NRPS)-dependent and independent pathways. mdpi.com Future research would involve identifying the precursor molecules and the sequence of enzymatic transformations leading to this compound.

Application of Advanced Analytical Techniques for Metabolomics and Trace Analysis

Metabolomics, the comprehensive study of small molecules within a biological system, relies on sophisticated analytical techniques to identify and quantify a wide array of compounds. numberanalytics.com The application of these techniques will be instrumental in studying this compound in its biological context.

Advanced analytical platforms that could be employed include:

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly sensitive methods for detecting and identifying metabolites. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and is a powerful tool for elucidating the structure of unknown metabolites. mdpi.comnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly well-suited for the analysis of hydrophilic and ionic metabolites. researchgate.nethumanmetabolome.com

These methods can be used in both targeted and non-targeted approaches. mdpi.comnih.gov A targeted analysis would focus on quantifying this compound specifically, while a non-targeted approach would aim to identify a broad spectrum of metabolites, potentially revealing compounds related to the biosynthesis or degradation of this compound. nih.gov Data analysis techniques such as Principal Component Analysis (PCA) and pathway analysis are then used to interpret the complex datasets generated. numberanalytics.comhumanmetabolome.com

Design of this compound-Inspired Molecular Probes for Fundamental Biological Research

The unique chemical structure of this compound can serve as a scaffold for the design of molecular probes to investigate various biological processes. Fluorescent molecular probes are powerful tools for visualizing and studying events within living cells. nih.govnih.gov

Potential applications for this compound-inspired probes include:

Fluorescent Labeling: By attaching a fluorophore to the this compound structure, researchers could create probes to track its localization and interactions within cells. mdpi.com

Probing Protein Interactions: If the biological target of this compound is identified, probes could be designed to study the binding event and its downstream consequences.

Investigating Cellular Pathways: this compound-based probes could be used to illuminate the specific cellular pathways affected by the compound.

The rational design of such probes involves carefully considering how modifications to the core structure will affect its photophysical properties and biological activity. nih.gov

Role in Chemical Ecology and Understanding Marine Chemical Defense Mechanisms

Marine organisms have evolved a diverse array of chemical compounds to defend themselves against predators, competitors, and pathogens. numberanalytics.comuncw.edu The study of these interactions falls under the field of chemical ecology. si.edu Given that many bioactive marine natural products play a defensive role for their producers, it is highly probable that this compound serves a similar function. nih.gov

Future research in this area should focus on:

Antimicrobial and Antifouling Activity: Investigating the ability of this compound to inhibit the growth of marine bacteria, fungi, and the settlement of fouling organisms. researchgate.net

Deterring Predation: Conducting feeding assays with relevant marine predators to determine if this compound acts as a feeding deterrent. uncw.edu

Allelopathic Interactions: Exploring the potential for this compound to inhibit the growth of competing organisms in its natural habitat. si.edu

Understanding the ecological role of this compound will not only provide insights into the chemical defense strategies of marine organisms but may also guide the discovery of new, ecologically relevant bioactive compounds. nih.gov

Q & A

Q. How can researchers ensure reproducibility when publishing structural or spectroscopic data for this compound derivatives?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (e.g., NMR FIDs, LC-MS chromatograms) in public repositories like Zenodo. Provide detailed experimental conditions (e.g., spectrometer frequency, solvent suppression techniques) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.